molecular formula C10H11N B8748226 2-(Pent-1-ynyl)pyridine

2-(Pent-1-ynyl)pyridine

Cat. No. B8748226
M. Wt: 145.20 g/mol
InChI Key: SUEMVJCGADBPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404672B2

Procedure details

To a degassed solution of 2-iodopyridine (0.519 mL, 4.88 mmol), bis(triphenylphosphine)palladium(II) chloride (0.205 g, 0.293 mmol), copper(I) iodide (0.046 g, 0.244 mmol), and diisopropylamine (2.78 mL, 19.5 mmol) in N,N-dimethylformamide (20 mL) was added 1-pentyne (0.721 mL, 7.32 mmol). The reaction was heated to 85° C. for 3 hrs. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (150 mL), washed with a 10% aqueous solution of lithium chloride (2×100 mL), washed with a 2M aqueous solution of ammonium hydroxide (100 mL), washed with brine (100 mL), and dried over anhydrous sodium sulfate. Concentration followed by purification by silica gel chromatography with hexanes/ethyl acetate (3/2) afforded 2-(pent-1-ynyl)pyridine (636 mg, 4.31 mmol). The compound had an HPLC retention time=0.982 min.—Column: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH—90% Water—0.2% H3PO4; Solvent B=90% MeOH—10% water—0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=146.3. 1H NMR (400 MHz, CDCl3) δ ppm 1.06 (t, 3H), 1.67 (dt, J=7.23 Hz, 2H), 2.43 (t, J=7.15 Hz, 2H), 7.18 (ddd, J=7.65, 4.89, 1.00 Hz, 1H), 7.38 (d, J=7.78 Hz, 1H), 7.62 (td, J=7.72, 1.88 Hz, 1H), and 8.55 (d, J=4.27 Hz, 1H).
Quantity
0.519 mL
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
0.721 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.205 g
Type
catalyst
Reaction Step One
Quantity
0.046 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(NC(C)C)(C)C.[CH:15]#[C:16][CH2:17][CH2:18][CH3:19]>CN(C)C=O.C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:15]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)#[C:16][CH2:17][CH2:18][CH3:19] |^1:33,52|

Inputs

Step One
Name
Quantity
0.519 mL
Type
reactant
Smiles
IC1=NC=CC=C1
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.721 mL
Type
reactant
Smiles
C#CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.205 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.046 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with a 10% aqueous solution of lithium chloride (2×100 mL)
WASH
Type
WASH
Details
washed with a 2M aqueous solution of ammonium hydroxide (100 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel chromatography with hexanes/ethyl acetate (3/2)

Outcomes

Product
Name
Type
product
Smiles
C(#CCCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.31 mmol
AMOUNT: MASS 636 mg
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.